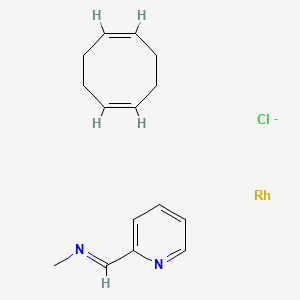
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I is a fluorescent dye widely used in scientific experiments. Its unique properties make it useful in a variety of applications, including biological imaging, sensing, and detection.
Méthodes De Préparation
The synthesis of Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I involves several steps. The primary synthetic route includes the reaction of cyclooctadiene with 2-pyridinalmethylimine in the presence of a rhodium catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of its ligands is replaced by another ligand under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in biological imaging to visualize cellular structures and processes due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of sensors and detection systems for environmental monitoring and quality control.
Mécanisme D'action
The mechanism by which Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under fluorescent microscopy. Its antineoplastic action in cancer treatment is thought to involve the inhibition of tumor growth and metastasis through mechanisms that are not solely cytotoxic but may also involve modulation of the immune response .
Comparaison Avec Des Composés Similaires
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I can be compared with other similar compounds such as:
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I: Another variant with different substituents, affecting its fluorescent properties and applications.
The uniqueness of this compound lies in its specific combination of ligands and rhodium center, which confer distinct fluorescent properties and biological activities .
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-methyl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C7H8N2.ClH.Rh/c1-2-4-6-8-7-5-3-1;1-8-6-7-4-2-3-5-9-7;;/h1-2,7-8H,3-6H2;2-6H,1H3;1H;/p-1/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYNOTAEXIGBRR-PHFPKPIQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-29-1 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













